molecular formula C6H6N2O4 B13072363 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13072363
M. Wt: 170.12 g/mol
InChI Key: AUIACXPRWVPFHR-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of both carboxymethyl and carboxylic acid functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxymethylating agents. One common method is the alkylation of pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Formation of pyrazole-4,5-dicarboxylic acid.

    Reduction: Formation of 5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid
  • 5-(Carboxymethyl)-1H-pyrazole-4-sulfonic acid
  • 5-(Carboxymethyl)-1H-pyrazole-4-phosphonic acid

Uniqueness

5-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxymethyl and carboxylic acid groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both carboxymethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c9-5(10)1-4-3(6(11)12)2-7-8-4/h2H,1H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AUIACXPRWVPFHR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)O)CC(=O)O

Origin of Product

United States

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